![molecular formula C7H5BrFNO2 B2405278 3-Fluoro-5-nitrobenzyl bromide CAS No. 883987-75-5](/img/structure/B2405278.png)
3-Fluoro-5-nitrobenzyl bromide
Overview
Description
3-Fluoro-5-nitrobenzyl bromide is a chemical compound with the molecular formula C7H5BrFNO2 . It is also known by the name 1-(Bromomethyl)-3-fluoro-5-nitrobenzene .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-nitrobenzyl bromide is represented by the InChI code1S/C7H5BrFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2
. The molecular weight of the compound is 234.02 . Physical And Chemical Properties Analysis
3-Fluoro-5-nitrobenzyl bromide is a solid compound . It has a molecular weight of 234.02 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
- Application : It has been employed in the synthesis of 1,4-disubstituted imidazoles . Imidazoles are heterocyclic compounds with diverse biological activities, including antifungal, antibacterial, and antiviral properties. Researchers use this reaction to create novel imidazole derivatives for drug development.
Imidazole Synthesis
Safety and Hazards
3-Fluoro-5-nitrobenzyl bromide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
Benzyl bromides are generally known to be reactive towards nucleophiles due to the presence of the bromine atom .
Mode of Action
3-Fluoro-5-nitrobenzyl bromide, like other benzyl bromides, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion . The exact mode of action can vary depending on the specific reaction conditions and the nucleophile involved .
Biochemical Pathways
It’s worth noting that benzyl bromides are often used in organic synthesis, including in the suzuki-miyaura cross-coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .
Result of Action
The compound’s reactivity towards nucleophiles can result in various chemical transformations, depending on the specific reaction conditions and the nucleophile involved .
Action Environment
The action of 3-Fluoro-5-nitrobenzyl bromide can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the rate and outcome of its reactions with nucleophiles can be affected by the solvent used, the concentration of the reactants, and the temperature of the reaction .
properties
IUPAC Name |
1-(bromomethyl)-3-fluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGNYGZIPJHZPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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